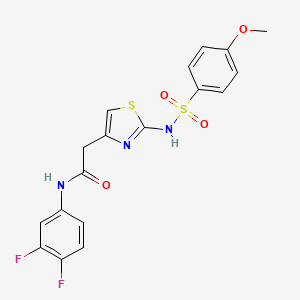
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory diseases. It was first synthesized in 1970 and has since been extensively studied for its potential therapeutic applications.
作用機序
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide exerts its anti-inflammatory effects by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation and pain. Additionally, N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it has been extensively studied, and its mechanism of action is well-characterized. However, one limitation is that it can have off-target effects, which may complicate data interpretation.
将来の方向性
There are several potential future directions for research on N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been shown to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Additionally, there is interest in exploring the use of N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide in combination with other drugs for the treatment of inflammatory diseases. Finally, there is interest in developing new analogs of N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide that may have improved efficacy and reduced side effects.
合成法
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can be synthesized by reacting 3,4-difluoroaniline with thioacetic acid in the presence of a base to form 2-(3,4-difluorophenylthio)acetic acid. This intermediate is then reacted with 4-methoxyphenylsulfonyl chloride and potassium carbonate to form the corresponding sulfonamide. Finally, the sulfonamide is reacted with acetic anhydride in the presence of a base to form N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide.
科学的研究の応用
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as arthritis, osteoarthritis, and gout. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)23-18-22-12(10-28-18)9-17(24)21-11-2-7-15(19)16(20)8-11/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBBXMHCFVPNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

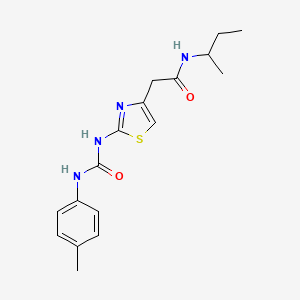
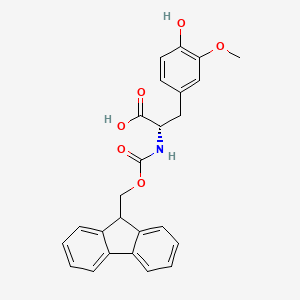

![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2909378.png)

![2-[(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2909380.png)
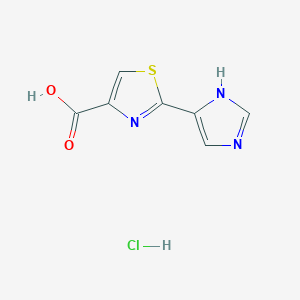
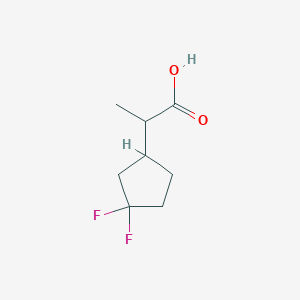
![[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)

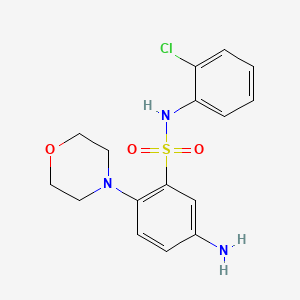
![2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2909389.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2909390.png)
